molecular formula C20H22N4O3 B1666225 3-Cinnolinecarboxamide, 4-amino-8-(2,5-dimethoxyphenyl)-N-propyl- CAS No. 942436-93-3

3-Cinnolinecarboxamide, 4-amino-8-(2,5-dimethoxyphenyl)-N-propyl-

Cat. No. B1666225
M. Wt: 366.4 g/mol
InChI Key: NVWCZRPXYVDQEE-UHFFFAOYSA-N
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Patent
US07465795B2

Procedure details

Using method B, 4-amino-8-bromo-N-propyl-cinnoline-3-carboxamide (13.0 g, 42.1 mmol), 2,5-dimethoxyphenyl boronic acid (15.4 g, 84.6 mmol) and bis(triphenylphosphine)palladium(II) dichloride (886 mg, 1.3 mmol) were reacted to afford the title compound (13.51 g, 87.7% yield) as an off-white needle. 1H NMR (300 MHz, CDCl3) δ 8.59 (br, 1H), 7.89 (dd, J=7.8 Hz, J′=1.9 Hz, 1H), 7.65-7.77 (m, 2H), 6.85-7.20 (m, 3H), 3.79 (s, 3H), 3.64 (s, 3H), 3.35-3.55 (m, overlapped with H2O), 1.64 (m, J=7.3 Hz, 2H), 0.99 (t, J=7.4 Hz, 3H) MS APCI, m/z=367 (M+H) HPLC 1.72 min.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
886 mg
Type
catalyst
Reaction Step Three
Yield
87.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[C:7](Br)[CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][C:3]=1[C:13]([NH:15][CH2:16][CH2:17][CH3:18])=[O:14].[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][C:22]=1B(O)O>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([C:25]3[CH:26]=[C:21]([O:20][CH3:19])[CH:22]=[CH:23][C:24]=3[O:27][CH3:28])[CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][C:3]=1[C:13]([NH:15][CH2:16][CH2:17][CH3:18])=[O:14] |^1:34,53|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NCCC
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)B(O)O
Step Three
Name
Quantity
886 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NC2=C(C=CC=C12)C1=C(C=CC(=C1)OC)OC)C(=O)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.51 g
YIELD: PERCENTYIELD 87.7%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.